N-(4-ethoxyphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
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Overview
Description
N-(4-ethoxyphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide typically involves multi-step organic reactions. One common approach includes the condensation of aromatic aldehydes with tetrahydropentalene-2,5-(1H,3H)-dione, followed by further functionalization to introduce the ethoxyphenyl and diphenyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-ethoxyphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the enzyme cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory prostaglandins . Additionally, the compound’s structure allows it to interact with cellular pathways involved in cell growth and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Azulene Derivatives: Compounds like azuleno[2,1,8-ija]azulene share a similar core structure and exhibit unique electronic properties.
Pentalene and Heptalene Derivatives: These compounds also feature non-benzenoid hydrocarbons and have been studied for their electronic and optical properties.
Uniqueness
N-(4-ethoxyphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is unique due to its combination of multiple aromatic and heterocyclic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C31H29N3OS |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2,6-diphenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H29N3OS/c1-2-35-25-18-16-24(17-19-25)32-30(36)29-28(23-13-7-4-8-14-23)26-15-9-10-20-33-27(21-34(29)31(26)33)22-11-5-3-6-12-22/h3-8,11-14,16-19,21H,2,9-10,15,20H2,1H3,(H,32,36) |
InChI Key |
ZNDINKXBMAUECY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)C2=C(C3=C4N2C=C(N4CCCC3)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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